molecular formula C11H12O5S B12579848 (3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate CAS No. 363618-53-5

(3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate

Cat. No.: B12579848
CAS No.: 363618-53-5
M. Wt: 256.28 g/mol
InChI Key: NGOZFCOGOBDWSH-JTQLQIEISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with (3S)-2-oxooxolan-3-yl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

    Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

(3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-2-Oxooxolan-3-yl 4-methylbenzene-1-sulfonate is unique due to its specific combination of an oxolane ring and a sulfonate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

363618-53-5

Molecular Formula

C11H12O5S

Molecular Weight

256.28 g/mol

IUPAC Name

[(3S)-2-oxooxolan-3-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C11H12O5S/c1-8-2-4-9(5-3-8)17(13,14)16-10-6-7-15-11(10)12/h2-5,10H,6-7H2,1H3/t10-/m0/s1

InChI Key

NGOZFCOGOBDWSH-JTQLQIEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCOC2=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCOC2=O

Origin of Product

United States

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